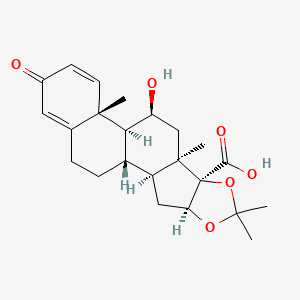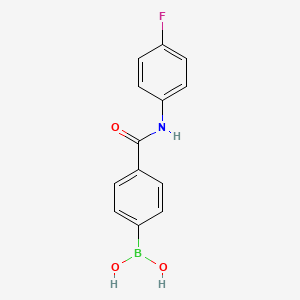
(4-((4-Fluorophenyl)carbamoyl)phenyl)boronic acid
説明
“(4-((4-Fluorophenyl)carbamoyl)phenyl)boronic acid” is a chemical compound with the molecular formula C13H11BFNO3 and a molecular weight of 259.04 g/mol . It is a solid substance and has gained recent interest in research.
Molecular Structure Analysis
The molecular structure of “(4-((4-Fluorophenyl)carbamoyl)phenyl)boronic acid” can be represented by the InChI code: 1S/C13H11BFNO3/c15-11-5-7-12(8-6-11)16-13(17)9-1-3-10(4-2-9)14(18)19/h1-8,18-19H,(H,16,17) . This code provides a standard way to encode the compound’s molecular structure .Physical And Chemical Properties Analysis
“(4-((4-Fluorophenyl)carbamoyl)phenyl)boronic acid” is a solid substance . Its molecular weight is 259.04 g/mol .科学的研究の応用
Synthesis and Chemical Properties
- Synthesis Techniques : The compound has been synthesized using techniques such as diazotization and Gomberg-Bachmann coupling, which are foundational in creating phosphorescent ligands (Gao Xi-cun, 2010).
- Crystal Structure Analysis : Research has focused on understanding the crystal structure of similar boronic acid derivatives, which is crucial for their application in various fields (Sasmita Das et al., 2003).
Applications in Sensing and Detection
- Optical Modulation : Phenyl boronic acids have been used to modify the optical properties of single-walled carbon nanotubes, demonstrating their potential in sensing applications (B. Mu et al., 2012).
- Fluorescence Quenching : Certain boronic acid derivatives show unique fluorescence quenching properties, useful in studying various molecular interactions (H. S. Geethanjali et al., 2015).
- Fluorescent Chemosensors : The ability of these compounds to act as chemosensors for carbohydrates and other biological molecules has been explored, highlighting their utility in biological and chemical sensing (David Oesch, N. Luedtke, 2015).
Biological and Medical Research
- Enzyme Interaction Studies : The interaction of similar boronic acid derivatives with enzymes like alpha-chymotrypsin has been studied, providing insights into enzyme inhibition mechanisms (L. A. Sylvia, J. T. Gerig, 1993).
- Boron Imaging in Plants : Derivatives of phenylboronic acid have been used in imaging boron in maize, which is significant for understanding plant nutrition and development (A. B. Housh et al., 2020).
Material Science
- Organic Room Temperature Phosphorescent Materials : Aryl boronic acids, including similar compounds, have been used to screen materials for phosphorescent and mechanoluminescent properties, important in material science and engineering (Kai Zhang et al., 2018).
作用機序
Target of Action
Boronic acids and their derivatives are known to interact with various biological targets, including enzymes and receptors, due to their ability to form reversible covalent bonds with diols, a functional group present in many biomolecules .
Mode of Action
The mode of action of (4-((4-Fluorophenyl)carbamoyl)phenyl)boronic acid is likely to involve the formation of reversible covalent bonds with its targets. This is a characteristic feature of boronic acids and their derivatives . The compound’s interaction with its targets can lead to changes in the targets’ function, potentially altering cellular processes.
Biochemical Pathways
(4-((4-Fluorophenyl)carbamoyl)phenyl)boronic acid is often used as a reagent in the Suzuki–Miyaura cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction is used to create new carbon-carbon bonds, which is a fundamental process in organic synthesis .
Pharmacokinetics
It’s important to note that boronic acids and their derivatives are generally considered to be only marginally stable in water, undergoing hydrolysis . This could potentially impact the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.
Result of Action
The molecular and cellular effects of (4-((4-Fluorophenyl)carbamoyl)phenyl)boronic acid’s action would depend on its specific targets and the nature of its interactions with these targets. Given its use in the Suzuki–Miyaura cross-coupling reaction , one potential result of its action could be the formation of new carbon-carbon bonds in organic molecules .
Action Environment
The action, efficacy, and stability of (4-((4-Fluorophenyl)carbamoyl)phenyl)boronic acid can be influenced by various environmental factors. For instance, the pH of the environment can significantly influence the rate of hydrolysis of boronic acids and their derivatives . Therefore, the physiological pH of the human body could potentially accelerate the hydrolysis of (4-((4-Fluorophenyl)carbamoyl)phenyl)boronic acid , which could in turn influence its action and efficacy.
Safety and Hazards
The safety information available indicates that “(4-((4-Fluorophenyl)carbamoyl)phenyl)boronic acid” is associated with a GHS07 pictogram and a signal word "Warning" . For more detailed safety information, it is recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .
特性
IUPAC Name |
[4-[(4-fluorophenyl)carbamoyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BFNO3/c15-11-5-7-12(8-6-11)16-13(17)9-1-3-10(4-2-9)14(18)19/h1-8,18-19H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIHZUEQBMMAFSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70660110 | |
| Record name | {4-[(4-Fluorophenyl)carbamoyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70660110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((4-Fluorophenyl)carbamoyl)phenyl)boronic acid | |
CAS RN |
850568-27-3 | |
| Record name | B-[4-[[(4-Fluorophenyl)amino]carbonyl]phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=850568-27-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {4-[(4-Fluorophenyl)carbamoyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70660110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




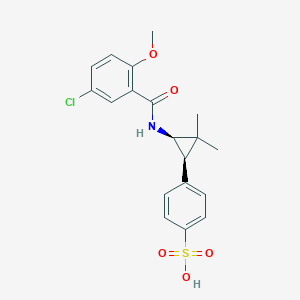
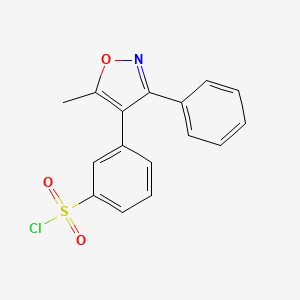
![(R)-4-((3R,5R,8S,10S,12S,13R,14S,17R)-3,12-Dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,10,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid](/img/structure/B1436962.png)
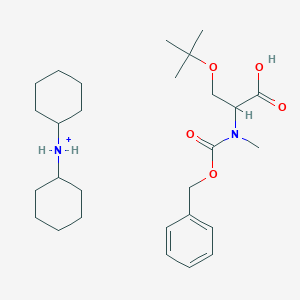
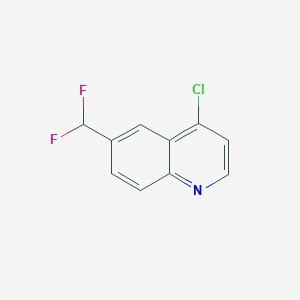
![(S,Z)-3-(((1R,3aR,3'R,4R,7aR)-7a-Methyl-1-((R)-6-methylheptan-2-yl)octahydrospiro[indene-4,2'-oxiran]-3'-yl)methylene)-4-methylenecyclohexan-1-ol](/img/structure/B1436968.png)
![3-[2-Chloro-5-(trifluoromethyl)phenoxy]azetidine](/img/structure/B1436969.png)
![(3AR,4S,5S,5aS,8aS,8bS)-4,5-bis(benzyloxy)-2,2,7,7-tetramethylhexahydrobenzo[1,2-d:3,4-d']bis([1,3]dioxole)](/img/structure/B1436970.png)
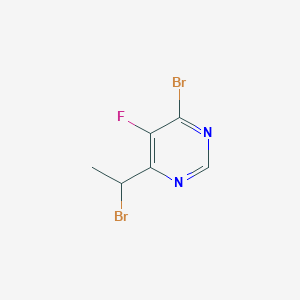
![11,12-Didehydro-5,6-dihydro-Dibenz[b,f]azocine, hydrochloride](/img/structure/B1436974.png)
